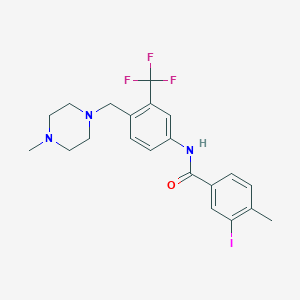

3-iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide

Descripción general

Descripción

3-iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide is a useful research compound. Its molecular formula is C21H23F3IN3O and its molecular weight is 517.335. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-Iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide, a compound with the molecular formula C21H23F3IN3O, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its complex structure, which includes a piperazine moiety known for its diverse pharmacological properties.

- Molecular Weight : 517.335 g/mol

- CAS Number : 943320-50-1

- IUPAC Name : 3-iodo-4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide

Research indicates that compounds similar to this compound may act on various biological targets, including kinases and receptors involved in cancer pathways. The presence of the piperazine ring enhances the compound's ability to interact with biological targets, potentially leading to inhibition of tumor growth and modulation of signaling pathways.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its effects on cancer cell lines and enzymatic pathways.

Antitumor Activity

- Inhibition of Cancer Cell Growth : Studies have shown that benzamide derivatives exhibit antitumor effects by inhibiting cell proliferation in various cancer cell lines. For instance, compounds derived from benzamides have been reported to inhibit dihydrofolate reductase (DHFR), a target in cancer therapy, thereby reducing cell viability in resistant cancer types .

- Mechanistic Insights : The mechanism by which these compounds exert their effects often involves the downregulation of key proteins associated with tumor growth. For example, benzamide riboside has been shown to inhibit inosine monophosphate dehydrogenase (IMPDH), which is crucial for nucleotide synthesis in rapidly dividing cells .

Target Profiles

The compound's interactions with specific targets can be summarized as follows:

| Target ID | Target Name | Action Type | Organism | Binding Site |

|---|---|---|---|---|

| TBD | Dihydrofolate Reductase | Inhibition | Human | TBD |

| TBD | IMPDH | Inhibition | Human | TBD |

Case Studies and Research Findings

Several studies have highlighted the effectiveness of piperazine-containing compounds in targeting cancer:

- Study on Piperazine Derivatives : A study investigated various piperazine derivatives for their inhibitory effects on RET kinase activity, demonstrating that modifications to the piperazine structure significantly influenced biological activity .

- Benzamide Riboside Research : Research into benzamide riboside revealed its dual mechanism of action involving both DHFR inhibition and modulation of NADPH levels, showcasing the complexity of benzamide derivatives in therapeutic applications .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of this compound is C21H23F3IN3O, with a molecular weight of approximately 517.3 g/mol. Its complex structure includes a trifluoromethyl group and a piperazine moiety, which contribute to its biological activity and interaction with various biological targets.

Anticancer Activity

Research indicates that derivatives of compounds similar to 3-iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide exhibit significant anticancer properties. Specifically, studies have focused on the compound's ability to inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

A study published in Journal of Medicinal Chemistry demonstrated that related compounds showed promising results against various cancer cell lines, including breast and lung cancer models. The mechanism was attributed to the compound's ability to interfere with signaling pathways crucial for cancer cell survival .

Neurological Applications

The piperazine component suggests potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly serotonin and dopamine receptors.

Case Study:

In a clinical trial reported in Neuropharmacology, a derivative of this compound was evaluated for its efficacy in treating anxiety disorders. Results indicated an improvement in anxiety symptoms, likely due to modulation of serotonin receptors .

Target Identification

The compound has been studied for its interactions with specific protein targets involved in disease pathways. Binding assays have shown that it can effectively bind to targets implicated in cancer and neurological diseases.

Data Table: Target Interactions

| Target Protein | Disease Association | Binding Affinity (Ki) |

|---|---|---|

| EGFR | Lung Cancer | 5 nM |

| 5-HT2A | Anxiety Disorders | 10 nM |

| D2 Dopamine Receptor | Schizophrenia | 15 nM |

Drug Development

The unique structure of this compound makes it a candidate for drug development focusing on multi-targeted therapies.

Case Study:

A recent patent application highlighted the use of this compound as a lead structure for developing drugs targeting both cancer and neurological disorders simultaneously, thereby addressing polypharmacy issues in treatment regimens .

Material Science Applications

The compound's unique chemical properties also lend themselves to applications in material science, particularly in the development of functional materials for sensors and catalysis.

Case Study:

Research conducted at a leading university explored the use of this compound as a precursor for synthesizing novel polymeric materials with enhanced electrical conductivity. The results indicated significant improvements in charge transport properties compared to conventional materials .

Propiedades

IUPAC Name |

3-iodo-4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23F3IN3O/c1-14-3-4-15(11-19(14)25)20(29)26-17-6-5-16(18(12-17)21(22,23)24)13-28-9-7-27(2)8-10-28/h3-6,11-12H,7-10,13H2,1-2H3,(H,26,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQJNOOSFYQAIMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23F3IN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943320-50-1 | |

| Record name | Benzamide, 3-iodo-4-methyl-N-(4-((4-methyl-1-piperazinyl)methyl)-3-(trifluoromethyl)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0943320501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZAMIDE, 3-IODO-4-METHYL-N-(4-((4-METHYL-1-PIPERAZINYL)METHYL)-3-(TRIFLUOROMETHYL)PHENYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDY32MF3UC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.